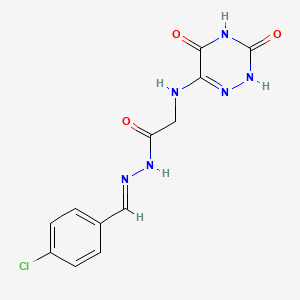

(E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

Description

(E)-N’-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6O3/c13-8-3-1-7(2-4-8)5-15-17-9(20)6-14-10-11(21)16-12(22)19-18-10/h1-5H,6H2,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFAJFINFJPSOE-PJQLUOCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzaldehyde and 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms. Its unique functional groups allow for various chemical reactions including oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial properties against various pathogens and its anticancer effects in different cancer cell lines. The triazine moiety is particularly noted for its ability to interact with biological targets.

Medicine

In the medical field, (E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is being explored for therapeutic applications. Preliminary studies suggest it may modulate specific molecular pathways involved in disease processes such as cancer and infections.

Industry

The compound's properties make it valuable in developing new materials and chemical processes. Its use in industrial applications includes serving as a building block for creating advanced materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that (E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods showing clear zones of inhibition.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines indicated that this compound induced apoptosis in breast cancer cells via mitochondrial pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (E)-N’-(4-bromobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

- (E)-N’-(4-fluorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

- (E)-N’-(4-methylbenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide

Uniqueness

(E)-N’-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is unique due to the presence of the 4-chlorobenzylidene group, which can impart distinct chemical and biological properties

Biological Activity

(E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article consolidates findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazide functional group and a tetrahydro-triazine moiety, which contribute to its reactivity and biological interactions. The presence of the 4-chlorobenzylidene substituent is significant for its activity profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazides similar to this compound possess antimicrobial properties. They inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with nucleic acid metabolism .

- Antiparasitic Effects : The compound has demonstrated potential against parasitic infections. Its structural analogs have been noted for their efficacy in inhibiting the growth of parasites such as Leishmania and Trypanosoma, likely due to interference with metabolic pathways unique to these organisms .

- Cytotoxicity : Preliminary cytotoxic studies suggest that (E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) and activation of caspase pathways .

The biological activity of this compound is attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic processes within target organisms or cells.

- Interference with DNA/RNA Synthesis : The triazine moiety may interact with nucleic acids or their precursors, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Efficacy against Leishmania and Trypanosoma | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related hydrazides, it was found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against various pathogens. For instance, one derivative showed an MIC of 32 µg/mL against Staphylococcus aureus, suggesting that modifications in the hydrazide structure can enhance antimicrobial potency.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects on human cancer cell lines demonstrated that treatment with (E)-N'-(4-chlorobenzylidene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with ROS production .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves condensation of hydrazide derivatives with aromatic aldehydes. For example, refluxing 2-(substituted amino)acetohydrazide with 4-chlorobenzaldehyde in ethanol/acetic acid under acidic catalysis (e.g., glacial acetic acid) yields the target hydrazone. Key parameters include:

- Solvent selection : Ethanol or acetic anhydride/acetic acid mixtures are common .

- Reaction time : 4–12 hours under reflux, with shorter times (2–4 hours) for electron-deficient aldehydes .

- Catalysts : Sodium acetate or ethoxide improves cyclization and condensation efficiency . Yields range from 68% to 92%, depending on aldehyde reactivity and purification methods (e.g., crystallization from DMF/water) .

Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- A singlet at δ ~8.6 ppm corresponds to the imine (N=CH) proton .

- Aromatic protons from the 4-chlorobenzylidene group appear as doublets at δ ~7.4–8.1 ppm .

- The ¹³C NMR shows a peak at ~160–165 ppm for the carbonyl group of the triazinone moiety .

- IR Spectroscopy :

- Stretching bands at ~3200–3400 cm⁻¹ (N-H), ~1660–1700 cm⁻¹ (C=O), and ~1590 cm⁻¹ (C=N) confirm hydrazone formation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational equilibrium of the hydrazone moiety in solution?

NMR studies reveal dynamic isomerism due to restricted rotation around the C-N bond of the hydrazone. In DMSO-d₆, two conformers (synperiplanar and antiperiplanar) coexist at room temperature, with the synperiplanar form dominating (~60–70% abundance). Heating shifts the equilibrium toward the antiperiplanar conformer, while polar solvents stabilize the syn form via hydrogen bonding .

Q. What in vitro and in vivo models are appropriate for evaluating anti-inflammatory activity, and how does this compound compare to known inhibitors?

- In vitro :

- Inhibition of TNF-α production in LPS-stimulated macrophages (IC₅₀ values < 10 µM) .

- p38 MAPK enzymatic assays using recombinant kinase (IC₅₀ via fluorescence polarization) .

- In vivo :

- Carrageenan-induced thermal hypernociception in rats (oral administration at 100 µmol/kg reduces TNF-α levels by ~55–57%) .

- Comparable efficacy to SB-203580 (a p38 MAPK inhibitor) in reducing inflammation markers .

Q. How can computational methods (e.g., DFT, molecular docking) predict binding modes and structure-activity relationships (SAR)?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomers .

- Molecular Docking :

- Dock into the ATP-binding site of p38 MAPK (PDB: 1A9U) using AutoDock Vina.

- Key interactions: Hydrogen bonds with Met109 and hydrophobic contacts with Leu167/Val30 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields for analogous hydrazide derivatives?

Variations in yields (e.g., 68% vs. 92%) arise from:

- Purification methods : Crystallization vs. column chromatography .

- Catalyst loading : Higher sodium acetate concentrations (0.5 g vs. 0.3 g) improve cyclization efficiency .

- Aldehyde reactivity : Electron-deficient aldehydes (e.g., 4-cyano) react faster but may require longer reflux times for complete conversion .

Methodological Recommendations

- Synthesis : Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Characterization : Combine XRD with Hirshfeld surface analysis to resolve crystallographic ambiguities .

- Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate anti-inflammatory effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.